Technical Guide: Cyclobutyl 2-Pyridyl Ketone (CAS 515154-32-2)
Technical Guide: Cyclobutyl 2-Pyridyl Ketone (CAS 515154-32-2)
[1][2][3]
Executive Summary
Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2) is a specialized heteroaromatic scaffold utilized primarily as a key intermediate in the synthesis of pharmaceutical agents targeting the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2][3] Its structural core—a pyridine ring linked to a strained cyclobutyl moiety via a carbonyl bridge—serves as a critical "hinge" in medicinal chemistry, offering a rigid yet metabolically distinct profile compared to isopropyl or cyclopentyl analogs.
This guide details the synthesis, physicochemical characterization, and application of this compound in high-value drug discovery pipelines.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 515154-32-2 |
| IUPAC Name | Cyclobutyl(pyridin-2-yl)methanone |
| SMILES | O=C(C1CCC1)C2=NC=CC=C2 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Pale yellow to amber oil (solidifies upon high purity/cooling) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| LogP | ~2.1 (Predicted) |
| Key Functional Groups | 2-Pyridyl (electron-deficient heteroaryl), Ketone (electrophilic center), Cyclobutyl (strained carbocycle) |
Synthesis Protocols
Strategic Analysis of Routes
The synthesis of heteroaryl ketones requires careful control to prevent over-addition (formation of tertiary alcohols). For Cyclobutyl 2-pyridyl ketone , two primary routes are validated for research and scale-up.
Method A: Grignard Addition to Nitrile (Preferred for Scale)
This method utilizes the reaction between 2-cyanopyridine and cyclobutylmagnesium bromide .
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Mechanism: The Grignard reagent attacks the nitrile carbon to form a stable metallo-imine intermediate. This intermediate does not react further with the Grignard reagent, preventing over-alkylation. Acidic hydrolysis yields the ketone.
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Advantages: One-step, cost-effective starting materials, high chemoselectivity.
Method B: Weinreb Amide Acylation (High Precision)
Reaction of 2-lithiopyridine with N-methoxy-N-methylcyclobutanecarboxamide .
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Mechanism: The stable tetrahedral intermediate formed with the Weinreb amide prevents double addition.
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Advantages: Useful if the Grignard reagent is difficult to prepare or if specific substitution exists on the pyridine ring that is sensitive to Grignard conditions.
Detailed Protocol: Method A (Grignard Route)
Reagents:
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2-Cyanopyridine (1.0 equiv)
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Cyclobutylmagnesium bromide (1.2 equiv, 0.5 M in THF)
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Anhydrous THF (Solvent)
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Ammonium chloride (Sat. aq., Quench)[4]
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HCl (1M, Hydrolysis)
Step-by-Step Workflow:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Solvation: Charge the flask with 2-cyanopyridine (e.g., 10.4 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
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Addition: Transfer cyclobutylmagnesium bromide (240 mL of 0.5 M solution, 120 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <5°C. The solution will turn from colorless to dark brown/red (formation of the imine-magnesium complex).
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS. The nitrile peak should disappear.
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Hydrolysis (Critical): Cool the mixture back to 0°C. Carefully quench with saturated NH₄Cl (50 mL). Note: This releases the imine.[5] To convert the imine to the ketone, add 1M HCl (100 mL) and stir vigorously at RT for 1 hour.
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Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers.
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Wash: Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
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Yield: Expect 85-92% yield of pale yellow oil.
Process Visualization
The following diagram illustrates the chemical logic and workflow for the Grignard synthesis route.
Figure 1: Reaction pathway for the synthesis of Cyclobutyl 2-pyridyl ketone via Grignard addition to nitrile, highlighting the self-limiting intermediate that ensures ketone selectivity.
Applications in Drug Discovery
A. TRPV3 Antagonists (Pain & Inflammation)
The primary high-value application of CAS 515154-32-2 is as a precursor for TRPV3 (Transient Receptor Potential Vanilloid 3) antagonists.
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Mechanism: The ketone is typically reduced or reacted with organometallics to form tertiary alcohols (e.g., pyridinyl methanol derivatives).
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Significance: These derivatives modulate Ca²⁺ influx in keratinocytes and neuronal tissues, treating neuropathic pain and inflammatory skin conditions.
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Reference: Research indicates pyridinyl methanol moieties derived from this ketone show high selectivity against TRPV3 over TRPV1/TRPV4.
B. Kinase Inhibitor Scaffolds
The cyclobutyl group acts as a bioisostere for isopropyl or tert-butyl groups but with distinct spatial vectors.
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Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.
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Conformational Lock: The rigidity of the cyclobutyl ring, combined with the pyridine nitrogen acceptor, creates a defined pharmacophore for binding pockets in kinases (e.g., p38 MAP kinase).
Safety & Handling (GHS)[8]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Ketones can slowly oxidize or absorb moisture over time.
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Spill: Absorb with sand or vermiculite; neutralize acidic residues if hydrolysis occurs.
References
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry / PubMed. Accessible via NIH. Link
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Preparation of Cyclobutyl Ketones via Grignard Addition to Nitriles. Organic Syntheses (General Method adaptation). Link
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Cyclobutyl 2-pyridyl ketone Product Data & Safety Sheet. BLD Pharm / PubChem. Link
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Divergent Synthesis of Cyclobutyl Amines. ChemRxiv (Contextual usage of cyclobutyl ketones). Link
